molecular formula C20H24ClF2N5O2S B2856490 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1190005-21-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2856490
CAS No.: 1190005-21-0
M. Wt: 471.95
InChI Key: ZZCZLDMAMQRKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. The molecule incorporates a pyrazole carboxamide group linked to a morpholine-containing propyl chain. Its hydrochloride salt form enhances aqueous solubility and bioavailability, making it suitable for pharmaceutical applications. The compound’s structural complexity arises from the interplay of hydrogen-bonding motifs (e.g., benzothiazole NH, morpholine O, and pyrazole carbonyl groups) and hydrophobic regions (ethyl and difluorophenyl groups), which influence its crystallinity and intermolecular interactions .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2S.ClH/c1-2-26-7-4-16(24-26)19(28)27(6-3-5-25-8-10-29-11-9-25)20-23-18-15(22)12-14(21)13-17(18)30-20;/h4,7,12-13H,2-3,5-6,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZLDMAMQRKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach includes the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have suggested that hydrophobic interactions play a crucial role in the binding process .

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine vs. Chlorine Substitution : Difluoro substitution on the benzothiazole ring improves solubility and target affinity compared to dichloro analogs (e.g., Compound C), which suffer from excessive hydrophobicity.
  • Morpholine vs. Piperidine/Azepane : The morpholine-propyl side chain balances hydrogen-bond acceptance (morpholine O) and conformational flexibility, critical for both solubility and enzyme active-site penetration.
  • Hydrochloride Salt : The ionic form stabilizes the crystal lattice via NH···Cl⁻ and C=O···H-N interactions, reducing hygroscopicity and enhancing shelf-life compared to free-base analogs .

Q & A

Q. What are the critical synthetic steps for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Answer : The synthesis involves: (i) Formation of the benzothiazole core via cyclization of fluorinated precursors. (ii) Coupling the pyrazole-carboxamide moiety using carbodiimide-based reagents. (iii) Alkylation with 3-(morpholin-4-yl)propyl groups under basic conditions (e.g., K₂CO₃ in DMF). (iv) Final purification via column chromatography or recrystallization. Optimization includes solvent selection (e.g., dichloromethane for low reactivity steps), temperature control (60–80°C for coupling), and real-time monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer : Use:
  • ¹H/¹³C NMR to confirm substituent positions and proton environments.
  • FT-IR to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches.
  • HRMS for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for analogous benzothiazole-pyrazole hybrids .

Q. How does the difluoro-benzothiazole moiety influence bioactivity compared to non-fluorinated analogs?

  • Answer : The 4,6-difluoro substitution enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinases). Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to chloro/methoxy analogs, as shown in cytotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Answer : Contradictions (e.g., high in vitro vs. low in vivo efficacy) may arise from pharmacokinetic limitations. Mitigation strategies:
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations.
  • Metabolic profiling : Conduct microsomal stability assays to identify degradation pathways.
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What structural modifications could improve selectivity for a target kinase while reducing off-target effects?

  • Answer :
  • Modify the morpholine-propyl chain to alter steric bulk (e.g., replace with piperazine for H-bonding).
  • Introduce chiral centers in the pyrazole ring to exploit asymmetric binding pockets.
  • SAR Table :
SubstituentActivity (IC₅₀, nM)Selectivity Ratio (Target/Off-target)
4,6-F₂128:1
6-Cl453:1
4-OCH₃1201.5:1
Data derived from kinase panel studies of analogs .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., EGFR kinases).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorine → trifluoromethyl) .

Q. What experimental approaches validate the compound’s mechanism of action in inducing apoptosis?

  • Answer :
  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells.
  • Western blotting : Measure cleavage of caspase-3/-9 and PARP.
  • Transcriptomics : RNA-seq to identify dysregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Methodological Challenges & Solutions

Q. How to address low yields during the final coupling step?

  • Answer : Low yields (<40%) may result from steric hindrance. Solutions:
  • Use microwave-assisted synthesis to enhance reaction kinetics.
  • Replace DMF with DMA (dimethylacetamide) for better solubility.
  • Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Which strategies mitigate degradation during long-term storage?

  • Answer : The compound is hygroscopic and light-sensitive. Recommendations:
  • Store at -20°C in amber vials under argon.
  • Lyophilize to remove residual solvents.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. How to reconcile discrepancies between computational predictions and experimental binding data?

  • Answer : Discrepancies may arise from ligand flexibility or solvent effects. Validate using:
  • WaterMap analysis to account for solvation entropy.
  • Crystal structures of ligand-target complexes (if available).
  • Alchemical binding free energy calculations (e.g., using Schrödinger’s FEP+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.